(E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Description
Structural Significance of (E)-5-(2-Ethoxybenzylidene)-2-(4-(4-Nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
The compound’s structure comprises three critical domains:
- Thiazol-4(5H)-one core : The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, confers planarity and π-electron density, enabling interactions with hydrophobic pockets and hydrogen-bonding residues in biological targets. The 4(5H)-one moiety introduces a ketone group, enhancing polarity and hydrogen-bond acceptor capacity.
- Piperazine-1-yl substituent : The piperazine ring at position 2 of the thiazole provides conformational flexibility and basicity. The 4-nitrophenyl group attached to piperazine introduces strong electron-withdrawing effects, potentially stabilizing charge-transfer interactions with aromatic residues in enzyme active sites.
- (E)-2-Ethoxybenzylidene moiety : The benzylidene group at position 5 adopts an E-configuration, optimizing spatial alignment for target engagement. The 2-ethoxy substituent balances lipophilicity and solubility, while its ether oxygen may participate in hydrogen bonding.
Key Structural Contributions to Bioactivity :
- The thiazole ring’s sulfur atom facilitates metal chelation, a property exploited in multitarget agents for neurodegenerative diseases.
- Piperazine’s nitrogen atoms enable salt bridge formation with aspartate or glutamate residues, as seen in kinase inhibitors like Dasatinib.
- The nitro group on the phenyl ring enhances electron-deficient character, promoting interactions with electron-rich regions of proteins, such as tyrosine or tryptophan side chains.
Synthetic routes to analogous compounds often employ Knoevenagel condensation for benzylidene formation and nucleophilic substitutions to install piperazine groups, as demonstrated in recent thiazole-piperazine hybrid syntheses. For instance, bromoacetyl intermediates have been used to cyclize with thiourea, yielding 2-aminothiazoles that subsequently react with chloroacetyl chloride and piperazine derivatives.
Historical Evolution of Thiazole-Piperazine Pharmacophores in Drug Discovery
The integration of thiazole and piperazine motifs in drug design spans over seven decades:
- 1950s–1970s : Early applications focused on antibacterial agents. Thiabendazole (a thiazole benzimidazole) and piperazine-based anthelmintics like diethylcarbamazine laid the foundation for heterocyclic therapeutics.
- 1980s–2000s : Advances in combinatorial chemistry enabled systematic exploration of thiazole-piperazine hybrids. The Hantzsch thiazole synthesis and solid-phase peptide synthesis techniques were adapted to generate libraries for high-throughput screening. Notably, Dasatinib (Sprycel®), a dual thiazole-piperazine kinase inhibitor, received FDA approval in 2006 for leukemia, showcasing the pharmacophores’ potential in oncology.
- 2010s–Present : Focus shifted to multitarget agents. For example, thiazole-piperazine derivatives now target Alzheimer’s disease via cholinesterase inhibition and β-amyloid aggregation modulation. Antiplasmodial hybrids, such as compound 2291-61 (EC~50~ = 102 nM against Plasmodium falciparum), highlight applications in infectious diseases.
Technological Drivers :
- Parallel Synthesis : Methods detailed by Nisic et al. (2023) enable efficient diversification of 4-chloromethylthiazoles with piperazines, yielding libraries like the 2291 series.
- Computational Modeling : Molecular docking studies reveal how the ethoxybenzylidene group in similar compounds occupies hydrophobic clefts in galectin-1, while the nitroaryl-piperazine moiety stabilizes interactions via π-stacking.
Clinical Relevance : Of 17 FDA-approved thiazole-containing drugs, 12 incorporate additional nitrogen heterocycles, with piperazine appearing in 39 approved drugs as of 2023. This synergy underscores the hybrid’s potential for optimizing pharmacokinetics and target engagement.
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-2-30-19-6-4-3-5-16(19)15-20-21(27)23-22(31-20)25-13-11-24(12-14-25)17-7-9-18(10-8-17)26(28)29/h3-10,15H,2,11-14H2,1H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISMJXGKNOPMP-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Addition of the Nitrophenyl Group: The nitrophenyl group is incorporated via electrophilic aromatic substitution reactions, often using nitrobenzene derivatives.
Formation of the Ethoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 2-ethoxybenzaldehyde under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene and piperazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The thiazole and piperazine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted thiazole or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitrophenyl and thiazole groups is particularly significant, as these moieties are known to interact with various biological targets.
Medicine
In medicine, research focuses on the compound’s potential as a therapeutic agent. Studies have explored its efficacy in inhibiting the growth of cancer cells, as well as its potential use as an antimicrobial agent.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Computational and Experimental Data
- Dihedral Angles: The methoxy derivative shows a 12.01° dihedral angle between the thiazolidinone and benzene rings, favoring planarity for π-π stacking . The target compound’s ethoxy group may increase this angle, reducing stacking efficiency.
- Solubility : Methoxy and hydroxy analogs exhibit higher aqueous solubility than the ethoxy-containing target compound, as observed in LogP calculations (methoxy: ~2.1 vs. ethoxy: ~2.8) .
Biological Activity
The compound (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a hybrid molecule that combines a thiazole core with piperazine and an ethoxybenzylidene moiety. This unique structure suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy based on various studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one with 2-ethoxybenzaldehyde. The reaction conditions generally include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based compounds, including those with piperazine modifications. The compound has been evaluated against various cancer cell lines, including breast cancer cell lines such as MCF-7 and MDA-MB-231.
Key Findings:
- Cell Viability: The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation.
- Mechanism of Action: Molecular docking studies suggest that the compound interacts favorably with key receptors involved in tumor growth, such as HER2 and VEGFR, indicating a potential mechanism for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
In Vitro Studies:
- Bacterial Strains Tested: The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results: The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring: Known for its role in enhancing biological activity due to its electron-withdrawing properties.
- Piperazine Moiety: Provides flexibility and enhances interactions with biological targets.
- Ethoxybenzylidene Group: Contributes to lipophilicity, improving cell membrane permeability.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profile of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
